REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6][CH2:7]Cl.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15]>CN(C)C=O>[Cl:3][CH2:4][CH2:5][CH2:6][CH2:7][N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15] |f:0.1|
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 25°-30° C. by use of a water bath
|
Type
|
CUSTOM
|
Details
|
byproduct salt removed by filtration
|
Type
|
CUSTOM
|
Details
|
the mother liquor evaporated in vacuo to one-tenth volume
|
Type
|
CONCENTRATION
|
Details
|
The resulting concentrate
|
Type
|
CUSTOM
|
Details
|
The lower, oily phase of three phases was separated
|
Type
|
ADDITION
|
Details
|
diluted with 50 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1C(CCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |